molecular formula C21H20ClN3O3S B11246598 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No.: B11246598
M. Wt: 429.9 g/mol
InChI Key: ZBFTUZJGRZIDDI-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a (4-methoxyphenoxy)methyl group at position 3. The triazole ring is linked via a sulfanyl bridge to a 2-ethanone moiety attached to a 4-chlorophenyl group. This structural framework is characteristic of bioactive molecules, as triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . The allyl group may confer reactivity or influence metabolic stability, while the 4-methoxyphenoxy ether and chlorophenyl substituents likely modulate lipophilicity and electronic properties .

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H20ClN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3

InChI Key

ZBFTUZJGRZIDDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl moiety is introduced.

    Attachment of the methoxyphenoxy group: This could be done via an etherification reaction.

    Final assembly: The final product is obtained by combining the intermediate compounds under specific conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.

    Substitution: This reaction might involve replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its triazole moiety is known for antifungal properties, while the chlorophenyl group can enhance lipophilicity and bioavailability.

Potential Therapeutic Uses :

  • Antifungal Activity : Triazole derivatives are widely recognized for their efficacy against fungal infections. Studies have shown that compounds with similar structures can inhibit the growth of various pathogenic fungi.
Compound Activity Reference
Triazole Derivative AAntifungal
Triazole Derivative BAntifungal

Agricultural Applications

Research indicates that triazole compounds can also serve as fungicides in agriculture. Their ability to inhibit fungal pathogens makes them valuable in crop protection strategies.

Case Studies :

  • A study demonstrated that a related triazole compound significantly reduced the incidence of fungal diseases in crops such as wheat and barley .
Crop Fungal Disease Effectiveness
WheatFusarium spp.High
BarleyRhynchosporium spp.Moderate

Synthesis and Chemical Reactions

The synthesis of 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone typically involves several steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Chlorophenyl and methoxyphenoxy groups are introduced via substitution reactions.
  • Final Assembly : The final product is obtained through controlled reactions involving temperature and pH adjustments.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents ChemSpider/RN ID
Target Compound C₂₂H₂₀ClN₃O₃S* 465.93 g/mol 4-(prop-2-en-1-yl), 5-[(4-methoxyphenoxy)methyl], 2-(4-chlorophenyl)ethanone Not provided
1-(4-Chlorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone C₂₇H₂₆ClN₃O₂S 492.03 g/mol 4-(4-methoxyphenyl), 5-(tert-butylphenyl), 2-(4-chlorophenyl)ethanone 2921038
2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone C₂₃H₁₇Cl₂N₄OS 467.38 g/mol 5-(anilinomethyl), 4-(4-chlorophenyl), 2-(4-chlorophenyl)ethanone MFCD05154865
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone C₂₀H₁₃ClFN₄OS 427.86 g/mol 4-(4-chlorophenyl), 5-(pyridinyl), 2-(4-fluorophenyl)ethanone Not provided
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone C₂₃H₁₈ClN₃O₂S 443.92 g/mol 5-(4-chlorophenyl), 4-(4-methoxyphenyl), 2-phenyl ethanone 681226-14-2

*Estimated molecular formula based on IUPAC nomenclature.

Key Observations :

Substituent Diversity: The target compound’s allyl group distinguishes it from analogs with saturated alkyl (e.g., tert-butyl in ) or aromatic (e.g., pyridinyl in ) substituents. This group may enhance reactivity or serve as a synthetic handle for further modifications. Halogenation: The prevalence of chlorophenyl groups (target compound, ) and fluorophenyl () highlights their role in enhancing lipophilicity and metabolic stability .

Molecular Weight and Lipophilicity :

  • The tert-butyl analog (, 492.03 g/mol) is larger and more lipophilic than the target compound (465.93 g/mol), which may affect bioavailability.
  • The pyridinyl-containing compound (, 427.86 g/mol) has lower molecular weight and higher polarity due to the nitrogen heterocycle, suggesting better aqueous solubility .

Bioactivity Trends

While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:

  • Antimicrobial Activity : Triazole derivatives with chlorophenyl groups (e.g., ) often exhibit antibacterial properties, as seen in related compounds from .
  • HDAC Inhibition Potential: Similarity indexing (Tanimoto coefficient >70%) between triazole analogs and SAHA (a histone deacetylase inhibitor) suggests possible epigenetic modulation .
  • Bioactivity Clustering : Compounds with structural similarities (e.g., shared triazole cores and halogenated aryl groups) may cluster into groups with related modes of action, such as kinase inhibition or apoptosis induction .

Computational and Analytical Insights

  • Molecular Similarity Metrics: Tanimoto and Dice coefficients () could quantify structural overlap between the target compound and known bioactive triazoles, aiding virtual screening .
  • Dereplication : Mass spectrometry-based molecular networking () could differentiate the target compound from analogs by comparing fragmentation patterns .

Biological Activity

1-(4-Chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H26ClN4O3SC_{22}H_{26}ClN_4O_3S, with a molecular weight of approximately 429.92 g/mol. It features a triazole ring, which is often associated with antifungal and anticancer activities.

Property Value
Molecular FormulaC22H26ClN4O3S
Molecular Weight429.92 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)CSC1=NN=C(N1C)COC2=CC=C(C=C2)OC)C

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various fungal strains by disrupting cell membrane synthesis and function . The specific compound may exhibit similar activity due to its structural components.

Anticancer Potential

The presence of the triazole ring suggests potential anticancer activity. Triazoles have been reported to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis . Preliminary studies on related compounds indicate they may affect pathways involved in tumor growth and metastasis.

The proposed mechanism involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, compounds that interact with G protein-coupled receptors (GPCRs) can lead to alterations in intracellular calcium levels and other second messengers, which are crucial for various cellular processes .

Study 1: Antifungal Activity

In a comparative study of various triazole derivatives, the compound demonstrated a significant reduction in fungal growth at concentrations as low as 10 µM against Candida species. The IC50 values were comparable to established antifungal agents, indicating its potential as a therapeutic candidate .

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of related compounds revealed that they could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value around 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .

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